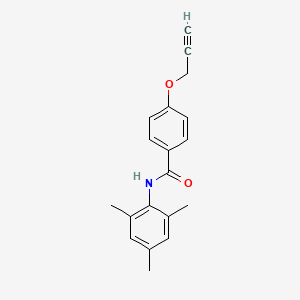

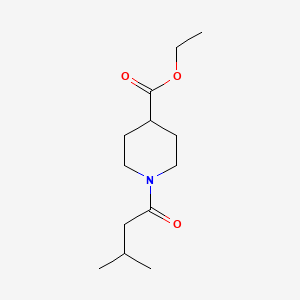

![molecular formula C17H17NO5S B5568783 ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including reactions of key starting materials such as acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine to obtain derivatives with novel properties. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been synthesized through reactions involving these starting materials, highlighting the complex synthetic pathways involved in producing such compounds (Guo Pusheng, 2009).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as MHz spectrometry and elementary analysis. These methods help in understanding the molecular configuration and the spatial arrangement of atoms within the molecule, which are crucial for determining the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives are complex and can lead to a variety of products depending on the reaction conditions and the reactants involved. These reactions often involve acetylation, cyclization, and the formation of heterocyclic systems. The products of these reactions are studied for their chemical properties, such as fluorescence, which was investigated for ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Guo Pusheng, 2009).

Wissenschaftliche Forschungsanwendungen

Anti-Proliferative Activity and Tumor Cell Selectivity

Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity. Simplification of the molecule structure enhances tumor selectivity, with some derivatives showing mid-nanomolar range activity with significant tumor cell selectivity, especially against T-lymphoma, prostate, kidney, and hepatoma tumor cells. This selectivity is not due to differential drug uptake by tumor cells but may be related to specific intracellular targeting, including the endoplasmic reticulum (Thomas et al., 2017).

Synthesis and Biological Activities

Research into ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate and its derivatives includes efforts towards efficient synthesis and evaluation of biological activities. These compounds serve as precursors or intermediates in synthesizing a wide range of biologically active substances, including antimicrobial agents. Various studies have focused on developing novel synthetic routes and assessing the antimicrobial properties of these compounds, indicating their potential in creating new therapeutic agents with significant antimicrobial activities (Faty et al., 2010).

Antimicrobial Activity

Ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate derivatives have been synthesized and tested for in vitro antimicrobial activity. Some derivatives have shown more potency than standard drugs against specific fungal strains, highlighting their potential as effective antimicrobial agents. This research emphasizes the importance of structural modifications in enhancing the antimicrobial efficacy of thiophene derivatives, offering insights into the development of new antimicrobial agents (Mabkhot et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-(phenoxycarbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-4-22-16(20)13-10(2)14(11(3)19)24-15(13)18-17(21)23-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOYMKMBRSASDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)